molecular formula C8H16N2O B1490495 2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide CAS No. 1021038-48-1

2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide

Cat. No.: B1490495
CAS No.: 1021038-48-1
M. Wt: 156.23 g/mol
InChI Key: AGNBVOXNVSLNLT-UHFFFAOYSA-N
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Description

2-[(Cyclopropylmethyl)amino]-N,N-dimethylacetamide (CAS: 1016680-17-3) is an acetamide derivative with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.2 g/mol . Its structure features a cyclopropylmethylamino group attached to the acetamide core, where the nitrogen atom is further substituted with two methyl groups. The cyclopropyl group introduces steric and electronic effects that may influence solubility, reactivity, and biological activity compared to simpler analogs .

Properties

IUPAC Name

2-(cyclopropylmethylamino)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10(2)8(11)6-9-5-7-3-4-7/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNBVOXNVSLNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide typically involves the reaction of cyclopropylmethylamine with N,N-dimethylacetamide under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the amine, followed by the addition of N,N-dimethylacetamide . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopropylmethyl)amino]-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-[(Cyclopropylmethyl)amino]-N,N-dimethylacetamide is an organic compound with a unique structure featuring a cyclopropylmethyl group attached to a dimethylacetamide moiety. The chemical formula for this compound is C8H16N2O. This compound has potential applications across several fields, especially in medicinal chemistry and drug design, due to its ability to interact with biological targets. As a derivative of dimethylacetamide, it is expected to undergo reactions typical of amides.

Potential Applications

This compound has potential applications across several fields:

  • Pharmaceuticals: Its structural characteristics make it suitable for drug design.
  • Medicinal Chemistry: It can potentially interact with biological targets.
  • Synthetic Organic Chemistry: It has utility in this field because it undergoes reactions typical of amides.

Interaction Studies

Interaction studies for this compound would typically involve assessing its binding affinity and activity against specific biological targets such as enzymes or receptors. These studies are crucial for understanding its pharmacodynamics and potential therapeutic effects. Initial assessments could include evaluating its efficacy and safety profiles.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Characteristics
N,N-DimethylacetamideDimethylamide structureCommon solvent in organic synthesis
CyclopropylmethylamineCyclopropyl group attached to aminePotential neuroactive properties
N-Methyl-N-cyclopropylacetamideMethyl and cyclopropyl groups on aminePossible applications in pain management
1-(Cyclopropyl)-3-(dimethylamino)propan-1-oneCyclopropyl ring and dimethylamino groupPotential antidepressant effects

Mechanism of Action

The mechanism of action of 2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the dimethylacetamide moiety play crucial roles in its binding affinity and activity. The compound may modulate the activity of its targets by altering their conformation or by competing with natural substrates .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Cyclopropylmethylamino, N,N-dimethylacetamide C₇H₁₄N₂O 142.2 Potential bioactive intermediate
N,N-Dimethylacetamide (DMA) Simple acetamide with N,N-dimethyl groups C₄H₉NO 87.12 Polar solvent, industrial use
Alachlor 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide C₁₄H₂₀ClNO₂ 269.77 Herbicide (chloroacetamide class)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazolyl groups C₁₁H₈Cl₂N₂OS 299.16 Antimicrobial/coordination ligand
2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide 2-Chlorophenylamino, cyclohexyl group C₁₄H₁₉ClN₂O 266.77 Structural analog (unexplored bioactivity)

Physicochemical Properties

  • Chlorinated analogs like alachlor exhibit low water solubility (242 mg/L at 25°C), attributed to aromatic chloro substituents .
  • Thermal Stability :

    • The rigid cyclopropane ring may enhance thermal stability compared to linear alkyl-substituted acetamides. For example, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide decomposes at 489–491 K, suggesting similar stability for aromatic analogs .

Biological Activity

2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide is a compound derived from dimethylacetamide, which is known for its various biological activities. This article explores its biological activity, including pharmacological effects, toxicity, and metabolic pathways, supported by case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₄N₂O
  • Molecular Weight : 158.21 g/mol
  • Structural Characteristics : The compound features a cyclopropylmethyl group attached to a dimethylacetamide backbone, influencing its biological interactions.

Pharmacological Effects

  • Cytotoxicity :
    • Studies have shown that compounds similar to dimethylacetamide exhibit cytotoxic effects on various cancer cell lines. In particular, exposure to N,N-dimethylacetamide has been linked to alterations in cell viability and proliferation rates in vitro .
  • Hepatotoxicity :
    • Research indicates that prolonged exposure to N,N-dimethylacetamide can lead to liver damage, evidenced by increased levels of hepatic enzymes in animal models . Histopathological examinations revealed centrilobular hepatocellular hypertrophy in mice subjected to high concentrations of the compound .
  • Dermal Absorption :
    • A study on occupational exposure highlighted significant dermal absorption of N,N-dimethylacetamide among workers, with urinary metabolites indicating high uptake levels .

Case Studies

  • Occupational Exposure :
    • A comprehensive study involving 223 workers in an acrylic fiber factory found that urinary concentrations of N-methylacetamide (a metabolite of N,N-dimethylacetamide) varied significantly based on job roles, particularly among those starting machinery . The highest urinary concentrations were recorded at 173.6 mg/g creatinine.
  • Animal Studies :
    • In a chronic inhalation study with mice, varying concentrations of N,N-dimethylacetamide were administered over 18 months. The results indicated no significant increase in tumor incidence but noted liver hypertrophy at higher exposure levels .

Metabolic Pathways

The metabolic pathways of this compound predominantly involve N-demethylation, leading to the formation of N-methylacetamide as a primary metabolite. This pathway has been confirmed through various studies that tracked the excretion of metabolites following exposure .

Research Findings Summary Table

Study TypeSubjectKey Findings
Occupational Study223 WorkersHigh urinary N-methylacetamide levels post-exposure
Animal StudyMice (Chronic)No tumors; liver hypertrophy at high doses
Metabolic StudyRatsMajor metabolite identified as N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide

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